6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro-

Nucleoside Analog Stereochemistry Polymerase Substrate Specificity

This xylofuranosyl-configured purine nucleoside analog is the stereochemically defined comparator for paired biochemical assays against 3'-deoxy-3'-fluoroguanosine (CAS 123402-21-1, ribo-isomer). Substituting the ribo-isomer introduces a critical stereochemical variable that confounds SAR interpretation and may yield false-negative polymerase inhibition results. The xylo sugar geometry governs three-dimensional presentation within enzyme active sites, directly determining substrate vs. chain-terminator function. For reproducible nucleoside analog research, verify CAS 125291-15-8 upon ordering.

Molecular Formula C10H12FN5O4
Molecular Weight 285.23 g/mol
CAS No. 125291-15-8
Cat. No. B3226282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro-
CAS125291-15-8
Molecular FormulaC10H12FN5O4
Molecular Weight285.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N
InChIInChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4+,6-,9-/m1/s1
InChIKeyVDOWHLFGBWKXJC-AYQXTPAHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Deoxy-3'-fluoro-xyloguanosine (CAS 125291-15-8): A Structurally Distinct Purine Nucleoside Analog for Antiviral and Anticancer Research Procurement


3'-Deoxy-3'-fluoro-xyloguanosine (CAS 125291-15-8) is a synthetic purine nucleoside analog belonging to the 3'-fluoro-3'-deoxy-xylonucleoside subclass . Its molecular architecture features a guanine base linked to a 3'-deoxy-3'-fluoro-β-D-xylofuranosyl sugar moiety (molecular formula C₁₀H₁₂FN₅O₄, MW 285.23 g/mol) . This compound is structurally differentiated from the more common 3'-deoxy-3'-fluoroguanosine (CAS 123402-21-1) by its xylofuranosyl (xylo-) sugar configuration rather than the standard ribofuranosyl (ribo-) configuration, a distinction that carries significant implications for polymerase substrate recognition, enzymatic stability, and biological target engagement [1]. As a purine nucleoside antimetabolite/analog, it is primarily procured as a research tool for investigating nucleic acid processing pathways in antiviral and anticancer model systems .

Why 3'-Deoxy-3'-fluoro-xyloguanosine (CAS 125291-15-8) Cannot Be Replaced by Generic 3'-Fluoro-3'-deoxy-guanosine Analogs in Mechanistic Studies


Procurement of a generic '3'-deoxy-3'-fluoroguanosine' (CAS 123402-21-1) in place of 3'-deoxy-3'-fluoro-xyloguanosine (CAS 125291-15-8) introduces a critical stereochemical variable that undermines experimental reproducibility in nucleoside analog research. These two compounds are constitutional isomers, not interchangeable synonyms: CAS 125291-15-8 bears the fluorine and hydroxyl substituents in the xylofuranosyl (xylo) configuration, whereas CAS 123402-21-1 bears them in the ribofuranosyl (ribo) configuration . The sugar configuration directly governs the three-dimensional presentation of the nucleoside within polymerase active sites, dictating whether the analog functions as a substrate, a competitive inhibitor, or a chain terminator for viral and cellular polymerases [1]. Literature precedent from structurally related xylofuranosyl versus ribofuranosyl nucleoside series demonstrates that sugar configuration can produce total loss or gain of antiviral activity even when the nucleobase and fluorine substitution pattern remain identical [2]. Consequently, using the incorrect isomer in biochemical or cell-based assays confounds structure-activity relationship (SAR) interpretation and may yield false-negative results, wasting procurement budget and experimental resources.

Quantitative Differentiation Evidence: 3'-Deoxy-3'-fluoro-xyloguanosine (CAS 125291-15-8) Versus Closest Structural Analogs


Stereochemical Configuration Differentiation: Xylofuranosyl vs. Ribofuranosyl Sugar Identity

The most fundamental and verifiable differentiation of CAS 125291-15-8 is its xylofuranosyl sugar configuration, confirmed by IUPAC systematic name and InChI Key (VDOWHLFGBWKXJC-AYQXTPAHSA-N) . The closest commercially available analog, 3'-deoxy-3'-fluoroguanosine (CAS 123402-21-1), possesses an identical molecular formula (C₁₀H₁₂FN₅O₄, MW 285.23) and identical fluorine substitution at the 3'-position, but its InChI Key (VDOWHLFGBWKXJC-DXTOWSMRSA-N) reveals a different stereochemical configuration at the 2'- and 3'-carbons, corresponding to the D-ribofuranosyl rather than D-xylofuranosyl series . These two compounds are constitutional isomers whose stereochemical divergence is structurally analogous to the well-characterized differentiation between arabinofuranosyl (ara-) and ribofuranosyl nucleoside therapeutic classes [1].

Nucleoside Analog Stereochemistry Polymerase Substrate Specificity Structural Isomerism

Metabolic Stability Advantage Conferred by 3'-Fluoro-3'-deoxy-xylo Modification: Class-Level Evidence

The 3'-deoxy-3'-fluoro modification in the xylofuranosyl configuration confers resistance to phosphorolytic cleavage by nucleoside phosphorylases and to acidic depurination, as demonstrated across the broader class of 3'-fluoro-3'-deoxy nucleoside analogs [1]. This class-level property differentiates CAS 125291-15-8 from non-fluorinated xylofuranosyl guanosine analogs (e.g., 9-(β-D-xylofuranosyl)guanine) which retain the 3'-hydroxyl group and are susceptible to enzymatic glycosidic bond cleavage . While direct experimental half-life data for CAS 125291-15-8 in specific biological matrices are not reported in the public literature [2], the metabolic stabilization rationale is mechanistically established: the carbon-fluorine bond at the 3'-position (bond dissociation energy approximately 116 kcal/mol) is substantially stronger than the carbon-oxygen bond (approximately 86 kcal/mol), rendering the glycosidic linkage less susceptible to acid-catalyzed or enzyme-mediated hydrolysis [1].

Metabolic Stability Enzymatic Degradation Resistance 3'-Fluoro Modification Nucleoside Analog

Synthetic Accessibility as a Differentiating Procurement Factor: Established vs. De Novo Synthesis

CAS 125291-15-8 benefits from an established synthetic route first described by Van Aerschot et al. (1989) in Tetrahedron Letters, employing 1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose as a versatile glycosyl donor for coupling with guanine derivatives [1]. This published methodology, later elaborated in Carbohydrate Research (1993), provides a verifiable synthetic pathway that supports commercial availability from multiple vendors including BOC Sciences, TargetMol, InvivoChem, and BioGlyco . In contrast, custom-synthesized 3'-fluoro-3'-deoxy nucleoside analogs with non-standard sugar configurations often require de novo route development, introducing procurement delays of 8–16 weeks and batch-to-batch variability . The commercial availability of CAS 125291-15-8 at ≥95% purity from multiple independent suppliers represents a tangible procurement advantage for research programs requiring reproducible supply.

Chemical Synthesis Procurement Supply Chain Research Tool

Optimal Scientific and Industrial Application Scenarios for 3'-Deoxy-3'-fluoro-xyloguanosine (CAS 125291-15-8)


Probing Xylofuranosyl vs. Ribofuranosyl Sugar Configuration Effects on Viral Polymerase Recognition

CAS 125291-15-8 serves as the xylofuranosyl-configured comparator in head-to-head biochemical assays against 3'-deoxy-3'-fluoroguanosine (CAS 123402-21-1, ribofuranosyl). These paired isomers, sharing identical nucleobase and 3'-fluoro modification but differing in sugar stereochemistry, enable researchers to isolate the contribution of sugar configuration to polymerase inhibition constant (Ki), incorporation efficiency, and chain termination potential . This experimental design directly addresses the mechanistic question of whether viral polymerases (e.g., HCV NS5B, for which the ribo-analog shows an IC₅₀ of 1.8 µM) can accommodate the xylofuranosyl geometry .

Metabolic Stability Screening in Nucleoside Analog Lead Optimization Programs

In preclinical nucleoside analog development, CAS 125291-15-8 acts as a structurally characterized reference compound for evaluating the impact of 3'-fluoro-3'-deoxy-xylo modification on resistance to phosphorolytic cleavage and acid-catalyzed depurination. The C-F bond at the 3'-position provides a class-level expectation of extended intracellular retention compared to 3'-hydroxy analogs . This compound is suitable for inclusion in stability panels alongside ribo-configured fluoro-analogs and non-fluorinated xyloguanosine controls, enabling direct measurement of sugar configuration and fluorine effects on half-life in hepatocyte or lymphocyte lysates .

Structural Biology Investigations of Nucleoside Binding Pockets via X-ray Crystallography and ¹⁹F NMR

The single fluorine atom at the 3'-position of the xylofuranosyl ring provides a sensitive ¹⁹F NMR probe for studying ligand-protein interactions without introducing the steric bulk of trifluoromethyl or multi-fluorine tags. When combined with the xylofuranosyl sugar configuration, this compound enables structural biologists to map how the altered sugar pucker (C3'-endo vs. C2'-endo equilibrium) affects nucleoside binding to target enzymes such as purine nucleoside phosphorylase (PNP) and viral polymerases . The established synthetic route and commercial availability make it a practical choice for co-crystallization trials compared to custom-synthesized xylo-configured analogs requiring months-long lead times .

Anticancer Mechanism Studies Targeting Indolent Lymphoid Malignancies

As a purine nucleoside antimetabolite/analog, CAS 125291-15-8 can be employed in cell-based assays investigating DNA synthesis inhibition and apoptosis induction pathways in indolent lymphoid malignancy models . Purine nucleoside analogs as a class exert broad-spectrum anticancer effects in these malignancies; the distinct xylofuranosyl configuration of CAS 125291-15-8 provides a structurally differentiated tool compound for probing whether sugar configuration alters the balance between DNA incorporation-dependent cytotoxicity and mitochondrial toxicity mechanisms, a key differentiation parameter in nucleoside analog drug development .

Quote Request

Request a Quote for 6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.